1-Bromo-4-(perfluoroethoxy)benzene
Overview
Description
1-Bromo-4-(perfluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O. It is a brominated aromatic ether, where a bromine atom is attached to a benzene ring substituted with a perfluoroethoxy group. This compound is known for its unique chemical properties due to the presence of both bromine and perfluoroethoxy groups, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
As a brominated aromatic compound, it may interact with various biological targets, depending on its specific chemical structure and properties .
Mode of Action
The mode of action of 1-Bromo-4-(perfluoroethoxy)benzene involves electrophilic aromatic substitution . In this process, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
Its molecular weight (29101 g/mol) and physical form (liquid) suggest that it may have certain bioavailability characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C in a sealed, dry environment . These conditions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(perfluoroethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(perfluoroethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(perfluoroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts like iron(III) chloride or aluminum chloride.
Nucleophilic Substitution: Typical reagents include sodium amide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups depending on the electrophile used.
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophilic groups such as amines or ethers.
Scientific Research Applications
1-Bromo-4-(perfluoroethoxy)benzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler brominated aromatic compound with a single bromine atom attached to the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.
Uniqueness
1-Bromo-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric properties compared to other brominated aromatic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
Properties
IUPAC Name |
1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNSROFPLXZBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073562 | |
Record name | 1-Bromo-4-(pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56425-85-5 | |
Record name | Benzene, 1-bromo-4-(pentafluoroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-(pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(pentafluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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